8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate

Nuclear Receptor Pharmacology PXR Antagonism Coumestan SAR

Researchers studying estrogen receptor (ER) pathways often face confounding crosstalk when using coumestrol, a potent PXR antagonist (IC₅₀ 11.6 µM) that alters CYP3A4 expression. Coumestrol diacetate eliminates this interference-it does not antagonize PXR and behaves as a weak agonist, enabling clean dissection of ER-dependent gene regulation. • PXR-neutral coumestan: avoids CYP3A4 modulation, ensuring ER-specific readouts. • Fluorogenic esterase substrate: λₑₓ 377 nm / λₑₘ 437 nm upon enzymatic cleavage for plate-reader assays. • Crystalline, oxidation-stable: sharp mp 234-235 °C; ideal for CRM preparation and long-term storage. Supplied with full QC documentation to assure researchers of identity and purity; procurement managers benefit from reliable global shipping and flexible pack sizes.

Molecular Formula C19H12O7
Molecular Weight 352.3 g/mol
CAS No. 38450-33-8
Cat. No. B15003391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate
CAS38450-33-8
Molecular FormulaC19H12O7
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O)OC(=O)C
InChIInChI=1S/C19H12O7/c1-9(20)23-15-7-12-14(8-16(15)24-10(2)21)25-18-11-5-3-4-6-13(11)26-19(22)17(12)18/h3-8H,1-2H3
InChIKeyBETHXGZMIQEZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumestrol Diacetate – Compound Identity and Procurement Context


8‑(Acetyloxy)‑6‑oxo‑6H‑[1]benzofuro[3,2‑c]chromen‑9‑yl acetate, systematically named coumestrol diacetate, is a fully acetylated coumestan derivative belonging to the phytoestrogen superfamily. The native coumestrol scaffold is a polycyclic benzofurochromenone that exhibits potent estrogen receptor (ER) binding and modulates nuclear receptors such as the pregnane X receptor (PXR) [1]. Di‑acetylation replaces the two phenolic hydroxyl groups of coumestrol with acetate esters, yielding a neutral, lipophilic molecule (predicted LogP ≈ 2.6–3.3) that retains the core coumestan architecture while altering solubility, stability, and biological activation profiles [2].

Why Generic Substitutes Cannot Replace Coumestrol Diacetate


Although coumestrol diacetate is formally a pro‑drug of coumestrol, the two compounds are not functionally interchangeable. Coumestrol itself acts as a potent antagonist of human PXR (IC₅₀ 11.6 µM), whereas the diacetate analog fails to antagonize PXR and instead behaves as a weak agonist, demonstrating that the acetyl groups dictate nuclear receptor pharmacology independently of simple hydrolysis [1]. Furthermore, the diacetate exhibits sharply defined fluorescence properties (λₑₓ 377 nm, λₑₘ 437 nm upon esterase cleavage) that are absent in the parent phenol, enabling its use as a fluorogenic substrate in esterase‑activity assays . Physicochemical differences—higher lipophilicity, crystalline character with a sharp melting point (234–235 °C), and superior storage stability versus oxidation‑prone coumestrol—further preclude direct substitution in applications that demand a stable, traceable, or pro‑fluorescent coumestan reagent [2].

Quantitative Differentiation from Closest Analogs


PXR Activation Profile: Agonist vs. Antagonist Switch

In transient transfection assays using human PXR, coumestrol diacetate (25 µM) increased basal reporter expression and did **not** antagonize rifampicin‑mediated PXR activation (P > 0.08), whereas the parent coumestrol (25 µM) acted as a genuine PXR antagonist, significantly blocking rifampicin‑induced activation [1]. This qualitative functional switch—from antagonist to agonist/neutral ligand—is driven solely by acetylation of the 3‑ and 9‑hydroxyl groups.

Nuclear Receptor Pharmacology PXR Antagonism Coumestan SAR

Oxidative Storage Stability Advantage

The inventors of the coumestrol ester series explicitly state that “the esters are more stable and can be stored for long periods without change; coumestrol tends to oxidize on storage” [1]. This differential stability is attributed to protection of the electron‑rich phenolic −OH groups by acetylation, which retards auto‑oxidation of the coumestan core.

Compound Stability Storage Conditions Coumestan Chemistry

Estrogenic Potency in Uterotrophic Assay

In a 7‑day mouse uterotrophic assay, coumestrol diacetate administered via feed produced uterine weight increases comparable to coumestrol on a weight‑equivalent basis. At 0.5 mg/mouse, coumestrol diacetate yielded an average uterine weight of 31.7 mg (vs. 8.7 mg for untreated controls), while coumestrol at 0.375 mg/mouse gave 30.6 mg [1]. This demonstrates that acetylation does not abolish oral estrogenic efficacy.

Estrogenic Activity Uterotrophic Assay In Vivo Bioequivalence

Fluorogenic Esterase Substrate Capability

Coumestrol diacetate is sold as a “for fluorescence” grade reagent that becomes fluorescent upon esterase‑catalyzed hydrolysis. The excitation/emission maxima are λₑₓ 377 nm and λₑₘ 437 nm in Tris buffer (pH 8.0) post‑esterase cleavage . Neither coumestrol nor non‑acetylated coumestans exhibit this latent fluorescence property, making the diacetate a selective pro‑fluorophore for esterase activity detection.

Fluorogenic Substrate Esterase Assay Fluorescence Spectroscopy

Crystallinity and Purification Advantage

Coumestrol diacetate crystallizes readily from acetone‑ethanol, yielding a product with a sharp melting point of 234–235 °C and theoretical yield [1]. In contrast, coumestrol is isolated as an amorphous solid that is difficult to purify to a constant melting point. The patent explicitly teaches that the esters “are easier to isolate because they crystallize readily producing pure products characterized by sharp melting points” [1].

Purification Crystallization Quality Control

Procurement-Oriented Application Scenarios


PXR-Silent ER Activation Studies

When screening for estrogen‑receptor‑mediated gene expression without confounding PXR crosstalk, coumestrol diacetate serves as a PXR‑neutral coumestan. Unlike coumestrol, which antagonizes human PXR (IC₅₀ 11.6 µM) and alters CYP3A4 expression, the diacetate does not interfere with PXR signaling, allowing clean dissection of ER‑dependent pathways [1].

High-Throughput Esterase Activity Screening

Coumestrol diacetate is validated as a fluorogenic substrate for esterases, with λₑₓ/λₑₘ 377/437 nm upon enzymatic cleavage. This property enables its use in 96‑ or 384‑well fluorescence plate‑reader assays for lysosomal esterase activity, cell‑based cytotoxicity screening, or environmental monitoring of esterase‑producing microorganisms [1].

In Vivo Estrogenicity Studies with Oral Dosing

The uterotrophic assay data demonstrate that coumestrol diacetate retains full estrogenic potency after oral administration, with uterine weight increases comparable to coumestrol. Its superior oxidative stability and crystalline form facilitate accurate weighing, feed incorporation, and long‑term storage, making it a preferred form for repeat‑dose oral gavage or dietary supplementation studies [1].

High-Purity Reference Standards and Analytical Calibrants

Because coumestrol diacetate crystallizes with a sharp melting point (234–235 °C) in essentially theoretical yield, it is ideal for producing certified reference materials. Its defined physicochemical profile (predicted LogP 2.56, density 1.4 g/cm³, boiling point 543.5 °C) supports its use as a chromatographic calibrant for HPLC or LC‑MS quantification of coumestans in plant extracts and biological matrices [1].

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